N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O3S2/c33-23(16-35-19-11-5-2-6-12-19)27-15-22-30-31-26(32(22)18-9-3-1-4-10-18)36-17-24(34)29-25-28-20-13-7-8-14-21(20)37-25/h1-14H,15-17H2,(H,27,33)(H,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKVOKJYNVSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The compound is synthesized through a multi-step process involving the coupling of benzo[d]thiazole with triazole and phenoxyacetamido moieties. The synthetic route typically involves the formation of key intermediates followed by final coupling reactions. The molecular structure is characterized by the presence of a thiazole ring and a triazole ring, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown potent activity against various cancer cell lines, such as Hep3B liver cancer cells. These compounds were observed to induce cell cycle arrest at the G2-M phase, which is critical for inhibiting tumor growth .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 8.07 | G2-M Phase Arrest |
| 2b | Hep3B | 12.13 | G1 Phase Reduction |
Enzyme Inhibition
The compound exhibits potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research has shown that derivatives with a thiazole core demonstrate strong AChE inhibitory activity with IC50 values as low as 2.7 µM . This suggests that this compound may also contribute to cognitive enhancement through cholinergic modulation.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Cycle Modulation : The compound induces cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Enzyme Interaction : It acts as an AChE inhibitor, increasing acetylcholine levels in synaptic clefts and enhancing neurotransmission.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target enzymes and receptors, stabilizing the interaction through hydrophobic and electrostatic interactions .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Study on Hep3B Cells : A study demonstrated that compound 2a significantly reduced α-fetoprotein secretion and induced apoptosis in Hep3B cells, indicating its potential as an anticancer agent .
- Alzheimer's Disease Models : In models of Alzheimer's disease, compounds with similar structures have shown promise in improving cognitive function through AChE inhibition .
Scientific Research Applications
Inhibition of Viral Proteases
One of the most significant applications of this compound is its role as an inhibitor of viral proteases, particularly the main protease (Mpro) of SARS-CoV and SARS-CoV-2. Studies have shown that modifications to the benzothiazole and triazole components enhance the inhibitory activity against these enzymes.
- SARS-CoV Protease Inhibition : Research indicates that derivatives of this compound exhibit potent inhibitory activity against the SARS-CoV main protease. For instance, a study reported that certain analogs showed IC50 values in the low micromolar range, indicating strong inhibition capabilities .
- SARS-CoV-2 Main Protease : The compound has also been evaluated for its effectiveness against SARS-CoV-2. Inhibitors derived from similar scaffolds demonstrated promising antiviral activity, suggesting that N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide could be further developed into a therapeutic agent for COVID-19 treatment .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several key steps that optimize its biological activity:
- Initial Synthesis : The compound is synthesized through a series of reactions involving thiazole derivatives and phenoxyacetamides. The introduction of specific functional groups at strategic positions enhances binding affinity to the target proteases .
- Structure Activity Relationship : Variations in the substituents on the benzothiazole and triazole rings have been systematically studied to determine their effects on inhibitory potency. For example, compounds with larger or more polar substituents generally exhibited improved binding characteristics in docking studies .
Antiviral Efficacy
In a recent study focusing on the antiviral efficacy of related compounds against SARS-CoV and SARS-CoV-2:
- In Vitro Testing : Compounds were tested in cell cultures infected with the virus. Results indicated that certain analogs derived from this scaffold significantly reduced viral replication at low concentrations .
- In Silico Modeling : Molecular docking studies provided insights into how these compounds interact with viral proteases at the molecular level, revealing critical binding interactions that could inform future drug design efforts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
- Benzothiazole Derivatives: and highlight compounds with benzothiazole cores linked to thiazolidinone (4a–4d) or triazole-thioacetamide groups (6d). For instance, 6d (N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) shares the benzothiazole-thioacetamide backbone with the target compound but differs in triazole substituents (phenylurea vs. phenoxyacetamidomethyl) .
- Triazole-Thiadiazole Hybrids: Compounds like 8a–8c () incorporate thiadiazole rings instead of triazoles but retain acetamide linkages.
Substituent Effects on Activity and Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : Fluorine (4a, 4a : 458.37 g/mol) and bromine (4c, 4c : 519.53 g/mol) in benzothiazole hybrids () increase molecular weight and polarity, enhancing VEGFR-2 inhibition but reducing solubility .
- Electron-Donating Groups (EDGs) : Methoxy-substituted 4b (470.59 g/mol) exhibits lower melting points (259–261°C) compared to brominated analogs, suggesting improved bioavailability .
- Phenoxyacetamidomethyl vs. Ureido Groups: The target compound’s phenoxyacetamidomethyl group may enhance metabolic stability compared to the urea group in 6d, which is prone to hydrolysis .
Physicochemical and Spectral Data
Table 1: Key Properties of Selected Analogs
Q & A
Q. How can multistep synthetic routes for this compound be designed, and what key reactions are involved?
The synthesis of this compound involves modular assembly of the benzothiazole, triazole, and phenoxyacetamide moieties. Key steps include:
- Benzothiazole formation : Reacting 2-aminothiazole derivatives with itaconic acid or acyl halides under reflux in ethanol or dioxane (e.g., synthesis of N-(thiazol-2-yl)-amide derivatives in ) .
- Triazole-thioether linkage : Coupling 5-mercapto-triazole intermediates with chloroacetamide derivatives using anhydrous potassium carbonate in acetone (similar to methods in ) .
- Amide bond formation : Using pyridine as a base to react phenoxyacetyl chloride with amino-triazole intermediates (analogous to procedures in ) . Critical optimization parameters include solvent choice (e.g., ethanol for solubility), stoichiometric ratios (1:1.1 for acyl halides), and purification via recrystallization .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Structural validation requires:
- 1H/13C-NMR : To resolve aromatic protons (δ 7.1–8.3 ppm for benzothiazole and phenyl groups) and confirm methylene bridges (e.g., –CH2–S– at δ 3.8–4.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., m/z calculated for C27H23N7O3S2: 581.12) .
- IR spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and thioether C–S bonds (~600–700 cm⁻¹) . Overlapping signals in complex regions (e.g., triazole protons) may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
Q. How can reaction yields be optimized during the synthesis of the triazole-thioether intermediate?
Yield optimization strategies include:
- Catalyst selection : Using triethylamine to deprotonate thiol groups and enhance nucleophilicity (as in ) .
- Temperature control : Refluxing in acetone at 60–70°C to accelerate thioether formation while minimizing side reactions .
- Purification : Gradient recrystallization (ethanol/DMF mixtures) to remove unreacted starting materials (e.g., 75–85% yields reported in ) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data across structural analogs?
Discrepancies in bioactivity (e.g., varying IC50 values in anticancer assays) can be addressed via:
- Molecular docking : Simulating interactions with target proteins (e.g., tubulin or kinases) to identify critical binding residues (e.g., hydrogen bonds with benzothiazole NH groups) .
- QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using Hammett σ constants .
- MD simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories to validate docking poses (as demonstrated in ) .
Q. What experimental strategies can distinguish regioisomers formed during triazole functionalization?
Regioisomer differentiation requires:
- NOE spectroscopy : Identifying spatial proximity between triazole protons and adjacent substituents (e.g., phenoxyacetamide vs. benzothiazole groups) .
- X-ray crystallography : Resolving atomic positions in crystalline forms (e.g., distinguishing 1,4- vs. 1,5-disubstituted triazoles) .
- HPLC-MS with chiral columns : Separating isomers based on polarity differences (e.g., using C18 columns with acetonitrile/water gradients) .
Q. How can reaction path search algorithms improve synthetic route design for analogs?
Quantum chemical calculations (e.g., DFT) and AI-driven tools (e.g., Template_relevance models) can:
- Predict feasible intermediates and transition states for novel reactions (e.g., cyclization steps in benzothiazole synthesis) .
- Optimize reaction conditions (solvent, temperature) by analyzing activation energies (e.g., lower ΔG‡ for thioether formation in acetone vs. THF) .
- Generate retrosynthetic pathways using databases like Reaxys to prioritize high-yield routes.
Methodological Considerations
- Contradictory data : For inconsistent cytotoxicity results, validate assays using multiple cell lines (e.g., MCF-7 and HeLa) and orthogonal methods (e.g., apoptosis vs. ROS detection).
- Scale-up challenges : Address solubility issues in large-scale reactions by switching to polar aprotic solvents (DMF or DMSO) and optimizing dropwise addition rates for acyl halides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
